Adotogirin

Description

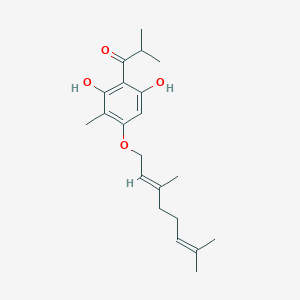

Adotogirin (compound 92 or 60 in some studies) is a prenylated acylphloroglucinol isolated from the roots of Hypericum erectum . Structurally, it features a simple acylphloroglucinol core substituted with an O-geranyl moiety and a 2-methylbutyryl group . Its antimicrobial activity is notable, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC50 of 1.0 μg/mL and MIC range of 0.5–4.0 μg/mL across seven MRSA strains . It also exhibits activity against methicillin-sensitive S. aureus (MSSA) (MIC: 1.0 μg/mL) and Bacillus subtilis (MIC: 2.0 μg/mL) .

The compound’s structure was confirmed via 1D and 2D NMR spectroscopy, distinguishing it from otogirin (compound 61), a structurally related acylphloroglucinol with an isopropyl group instead of a sec-butyl group . This subtle structural variation underscores the importance of side-chain modifications in bioactivity.

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

1-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,6-dihydroxy-3-methylphenyl]-2-methylpropan-1-one |

InChI |

InChI=1S/C21H30O4/c1-13(2)8-7-9-15(5)10-11-25-18-12-17(22)19(20(23)14(3)4)21(24)16(18)6/h8,10,12,14,22,24H,7,9,11H2,1-6H3/b15-10+ |

InChI Key |

ULIWXXZCZLMQBU-XNTDXEJSSA-N |

Isomeric SMILES |

CC1=C(C=C(C(=C1O)C(=O)C(C)C)O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C=C(C(=C1O)C(=O)C(C)C)O)OCC=C(C)CCC=C(C)C |

Synonyms |

adotogirin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Adotogirin belongs to the acylphloroglucinol class, which is characterized by a phenolic core with acyl and prenyl substituents. Below is a comparative analysis with key analogues:

Key Observations:

- Structural Determinants of Activity: this compound and otogirin share an O-geranyl moiety but differ in acyl side chains (sec-butyl vs. isopropyl). Both show antimicrobial activity, suggesting the geranyl group is critical for targeting bacterial membranes .

- Source-Specific Variations : Compounds from Hypericum frondosum (e.g., frondhyperins) exhibit entirely different scaffolds (ketides), highlighting metabolic diversity within the genus .

Pharmacological Comparisons

- This compound vs. Otogirin : Both compounds target Gram-positive bacteria, but this compound’s sec-butyl group may enhance lipid membrane penetration, explaining its lower MIC values compared to otogirin (exact MICs for otogirin remain unreported) .

- This compound vs. Synthetic Analogues: While synthetic acylphloroglucinols (e.g., hyperforin derivatives) often show broader bioactivity, this compound’s natural specificity to MRSA makes it a promising lead for antibiotic development .

Methodological Insights

- Structural Confirmation : NMR and mass spectrometry were pivotal in distinguishing this compound from otogirin. For instance, the sec-butyl group in this compound was confirmed via 1H-1H COSY correlations, while otogirin’s isopropyl group showed distinct splitting patterns .

- Activity Screening : Broth microdilution assays revealed this compound’s potency against MRSA, aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.